Kx2-361 is a synthetic organic compound recognized for its dual mechanism of action, functioning as both a Src family kinase inhibitor and an inhibitor of tubulin polymerization [REFS-1, REFS-2]. Unlike the majority of kinase inhibitors that compete with ATP, Kx2-361 is a non-ATP competitive inhibitor that binds to the peptide substrate site of Src [1]. A critical procurement-relevant characteristic is its design for oral bioavailability and its demonstrated ability to effectively cross the blood-brain barrier, making it suitable for central nervous system (CNS) applications [REFS-2, REFS-3].
Direct substitution of Kx2-361 with other Src inhibitors is inadvisable due to fundamental mechanistic differences that impact experimental outcomes. Standard ATP-competitive inhibitors, such as Saracatinib or Dasatinib, target a different binding site and lack the dual-action on tubulin polymerization, making them functionally non-equivalent for studying combined signaling and mitotic disruption [REFS-1, REFS-2]. Furthermore, its unique peptide-site binding mode results in a distinct selectivity profile compared to ATP-site binders, meaning substitution can compromise the specificity and reproducibility of kinase inhibition studies [3]. Its engineered high permeability across the blood-brain barrier is a specific design feature not universally present in other in-class compounds, rendering them unsuitable for CNS-targeted in vivo models [4].
Kx2-361 was specifically designed for oral bioavailability and CNS penetration, a critical feature for neuro-oncology research. Following a single oral dose of 20 mg/kg in mice, Kx2-361 achieved a maximum concentration (Cmax) in brain tissue of 4025 ± 319 ng/g [1]. This demonstrates a high degree of brain penetration essential for achieving therapeutic concentrations in orthotopic brain tumor models.
| Evidence Dimension | Maximum Concentration (Cmax) in Brain Tissue |
| Target Compound Data | 4025 ± 319 ng/g at 20 mg/kg oral dose |
| Comparator Or Baseline | General small molecule anticancer drugs, many of which exhibit poor BBB penetration. |
| Quantified Difference | Demonstrates appreciable and quantitatively measured brain penetration. |
| Conditions | In vivo pharmacokinetic study in mice, brain tissue analysis 15 minutes post-oral gavage. |
This property makes Kx2-361 a viable candidate for in vivo studies targeting the central nervous system, a capability lacking in many other kinase inhibitors.
Kx2-361 inhibits Src kinase by binding to the peptide substrate binding site, not the highly conserved ATP-binding pocket [1]. This mechanism contrasts sharply with the majority of commercially available Src inhibitors, such as Saracatinib and Dasatinib, which are ATP-competitive [REFS-2, REFS-3]. This difference in binding mode is a key driver of its unique selectivity profile.
| Evidence Dimension | Src Kinase Inhibition Mechanism |
| Target Compound Data | Binds to peptide substrate site (Non-ATP Competitive) |
| Comparator Or Baseline | Saracatinib (AZD0530), Dasatinib, and other common Src inhibitors (ATP-competitive). |
| Quantified Difference | Qualitatively different binding site and mechanism of inhibition. |
| Conditions | Biochemical and structural studies. |
For researchers needing to probe kinase function outside the ATP pocket or seeking an inhibitor with a potentially different resistance profile, this distinct mechanism is a critical selection criterion.
In addition to inhibiting Src autophosphorylation in glioma cells, Kx2-361 directly binds to tubulin and inhibits its polymerization in vitro at a concentration of 5 µM [1]. This dual action disrupts both oncogenic signaling and the microtubule architecture required for cell division. This contrasts with single-target Src inhibitors like Saracatinib, which do not possess this secondary tubulin-disrupting mechanism [2]. The potent growth inhibition observed across a broad range of tumor cell lines by Kx2-361 was attributed to this dual mechanism, which exceeded the effects of the multi-kinase inhibitor dasatinib in comparative cell studies [3].
| Evidence Dimension | Secondary Mechanism of Action |
| Target Compound Data | Inhibits tubulin polymerization (at 5 µM in vitro) |
| Comparator Or Baseline | Saracatinib (AZD0530), a selective Src/Abl inhibitor without reported tubulin activity. |
| Quantified Difference | Presence of a distinct, potent secondary anti-mitotic mechanism. |
| Conditions | In vitro tubulin assembly assay; glioma cell culture. |
This dual mechanism provides a multi-pronged attack on cancer cells, making it a more effective tool for aggressive cancer models like glioblastoma where targeting a single pathway is often insufficient.
The demonstrated ability of orally administered Kx2-361 to penetrate the blood-brain barrier and achieve high concentrations in brain tissue makes it a primary choice for preclinical studies of brain cancers. Its efficacy in providing long-term survival in a syngeneic orthotopic glioblastoma mouse model underscores its suitability for these specific applications [1].
For investigations aiming to understand kinase regulation, allostery, or inhibitor resistance, Kx2-361 serves as a specialized tool. Its mechanism of binding to the peptide substrate site allows for experiments that can differentiate biological effects from those caused by common inhibitors targeting the highly conserved ATP pocket [2].
Researchers studying aggressive cancers where both signaling and proliferation are key drivers can leverage Kx2-361's dual action. Its ability to inhibit Src autophosphorylation and disrupt microtubule architecture provides a potent, combined effect that is not achievable with single-target Src inhibitors [REFS-1, REFS-3].